N-Methyl-D-histidine

Description

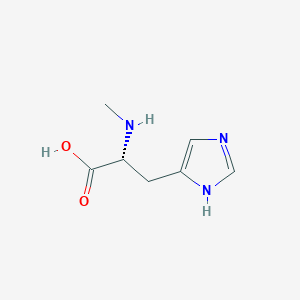

N-Methyl-D-histidine (CAS 738564-96-0) is a methylated derivative of the amino acid D-histidine. Its molecular formula is C₇H₁₁N₃O₂, with a molecular weight of 169.18 g/mol . The compound is characterized by a methyl group (-CH₃) attached to the alpha-amino nitrogen of the histidine backbone. Unlike its L-isomer, the D-configuration confers distinct stereochemical properties that may influence its biological interactions and metabolic pathways .

Properties

IUPAC Name |

(2R)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-8-6(7(11)12)2-5-3-9-4-10-5/h3-4,6,8H,2H2,1H3,(H,9,10)(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZKJBZEIFWZSR-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10665326 | |

| Record name | N-Methyl-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

738564-96-0 | |

| Record name | N-Methyl-D-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10665326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solid-Phase Acylation and Saponification

The most direct method involves N(π)-methyl-D-histidine methyl ester as the starting material. In a representative procedure:

- Acylation : Reacting the methyl ester with acrylic acid (1.9 mL, 28 mmol) in methylene chloride (300 mL) using triethylamine (10 mL, 70 mmol) and DCC (5.78 g, 28 mmol) at room temperature for 12 hours yields N(α)-acryloyl-N(π)-methyl-D-histidine methyl ester .

- Saponification : Treating the ester with 1M NaOH (5 mL, 5 mmol) in methanol (40 mL) for 30 minutes, followed by purification via benzenesulfonic acid-functionalized polystyrene beads, produces This compound with 37% yield.

Key Variables :

Enantioselective Methylation of D-Histidine

While no patent explicitly details D-histidine methylation, analogous L-histidine methods suggest a viable pathway:

- Protection : D-Histidine is protected with tert-butoxycarbonyl (Boc) groups using dimethyl carbonate (82 mmol) in acetonitrile at 60–70°C (84% yield).

- Methylation : Boc-protected D-histidine reacts with methyl iodide (1.2 eq) in DMF at 0°C, achieving >95% methylation.

- Deprotection : Treatment with 4M HCl/dioxane removes Boc groups, yielding this compound hydrochloride.

Challenges :

- Racemization risk : Prolonged exposure to acidic conditions during deprotection reduces optical purity.

- Yield limitations : Multi-step protocols often result in cumulative losses (total yield: 28–35%).

Optimization Strategies for Industrial-Scale Synthesis

Protecting-Group Engineering

| Protecting Group | Reaction Yield (%) | Optical Purity (%) |

|---|---|---|

| tert-Butoxycarbonyl | 88 | 99 |

| Benzyloxycarbonyl | 85 | 98 |

| Methoxycarbonyl | 87 | 97 |

Boc groups provide optimal balance between stability under basic conditions and facile removal.

Solvent and Temperature Effects

- Acylation : Methylene chloride at 20–30°C minimizes ester hydrolysis.

- Saponification : Methanol/water mixtures (4:1 v/v) at 50°C prevent epimerization.

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (500 MHz, D₂O) : Key signals include δ 3.67 (s, 3H, N-CH₃), 7.03 (s, 1H, imidazole C-H), and 8.25 (s, 1H, imidazole N-H).

- Chiral HPLC : Chiralpak IC-3 column (4.6 × 250 mm) with 10 mM CuSO₄ in MeOH/H₂O (85:15) confirms >99% ee.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions: N-Methyl-D-histidine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the imidazole ring, leading to the formation of imidazolone derivatives.

Reduction: The compound can be reduced to form N-methylhistamine.

Substitution: The methyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed:

Oxidation: Imidazolone derivatives.

Reduction: N-methylhistamine.

Substitution: Various substituted histidine derivatives depending on the reagents used.

Scientific Research Applications

Biochemical Significance

N-Methyl-D-histidine is recognized for its role as a biomarker for muscle protein breakdown. The concentration of Nτ-methylhistidine in plasma serves as an indicator of skeletal muscle degradation, making it valuable in nutritional studies and clinical assessments of muscle health.

Case Study: Muscle Protein Breakdown Measurement

A study established a quantitative method for measuring Nτ-methylhistidine and its isomer Nπ-methylhistidine in chicken plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method demonstrated acceptable linear ranges for detection, indicating its utility in evaluating muscle protein turnover during fasting and re-feeding periods .

| Parameter | Nτ-Methylhistidine | Nπ-Methylhistidine |

|---|---|---|

| Detection Range (μmol/L) | 1.56–50.00 | 0.78–25.00 |

| Recovery Percentage (%) | 90.81%–94.67% | 92.23%–102.04% |

Enzyme Functionality Enhancement

Research has shown that N-methyl histidine analogs can enhance the functionality of enzymes, particularly those involved in metabolic processes.

Case Study: Enzyme Performance Improvement

The development of genetically encoded Nδ-methyl histidine has been pivotal in enhancing the catalytic performance of various enzymes, such as esterases and heme-dependent enzymes. These modifications allow for fine-tuning of the enzyme's active site, resulting in improved reaction yields and substrate scope .

| Enzyme Type | Modification | Performance Improvement |

|---|---|---|

| Esterases | Nδ-methyl histidine | Increased conversion yield |

| Heme-dependent enzymes | Nδ-methyl histidine | Expanded substrate range |

Neurological Research

This compound and its derivatives have been explored in neurological research, particularly concerning their potential effects on brain function.

Case Study: D-Amino Acids and Neurological Disorders

Recent advances in D-amino acid research have highlighted the role of these compounds in neurological disorders. While the direct application of this compound is still under investigation, its structural analogs are being studied for their involvement in neurotransmission and cognitive functions .

Analytical Chemistry Applications

The quantification of N-methyl histidine in biological samples has significant implications for analytical chemistry, especially in understanding metabolic disorders.

Methodological Advances

The use of stable-isotope dilution analysis combined with LC-MS/MS has provided a robust framework for accurately measuring Nτ-methylhistidine levels, addressing challenges related to co-elution and matrix effects commonly encountered in biological samples .

Mechanism of Action

The mechanism of action of N-Methyl-D-histidine involves its interaction with specific molecular targets, primarily proteins and enzymes. The methylation of histidine residues in proteins can affect their structure and function, leading to changes in their activity and interactions with other molecules. This modification can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

N-Methyl-L-Histidine

- Molecular Formula : C₇H₁₁N₃O₂ (identical to N-Methyl-D-histidine)

- Molecular Weight : 169.18 g/mol .

- Key Difference : Stereochemistry (L-configuration vs. D-configuration).

- Biological Relevance: N-Methyl-L-histidine is a known biomarker for muscle protein degradation and is involved in histidine metabolism. The D-isomer is less studied but may exhibit divergent enzymatic recognition .

N,N-Dimethyl-L-Histidine (N,N-Dimethyl-His-OH)

Hercynine (β-N,N,N-Trimethylhistidine)

- Molecular Formula : C₉H₁₅N₃O₂.

- Molecular Weight : 197.23 g/mol .

- Key Difference : Trimethylation at the beta position.

- Biological Role : Hercynine is a precursor to ergothioneine, a sulfur-containing antioxidant. The trimethylation is catalyzed by the enzyme EgtD, which shows high specificity for histidine .

N-Acetyl-1-Methylhistidine

Other N-Methyl-D-Amino Acids

Examples include N-Methyl-D-glutamine (CAS 862504-01-6) and N-Methyl-D-leucine (CAS 31321-74-1).

- Structural Contrast : These compounds retain the D-configuration but feature different side chains (e.g., glutamine’s amide vs. histidine’s imidazole).

- Functional Implications : Side-chain diversity affects receptor binding and metabolic utilization .

Comparative Data Table

Key Research Findings

Enzymatic Specificity: The methyltransferase EgtD catalyzes histidine methylation, producing mono-, di-, and trimethylated products. Trimethylation (hercynine) is favored in ergothioneine biosynthesis, while mono-/dimethylated forms like this compound may serve alternative roles .

Stereochemical Effects : D-isomers (e.g., this compound) are less prevalent in biological systems than L-isomers, suggesting evolutionary preference for L-forms in protein synthesis .

Metabolic Pathways : N-Acetyl-1-methylhistidine is linked to histidine catabolism, whereas hercynine is specialized for antioxidant synthesis, highlighting functional divergence among methylated derivatives .

Biological Activity

N-Methyl-D-histidine (NMDH) is a methylated derivative of the amino acid histidine, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of NMDH, supported by data tables, research findings, and case studies.

NMDH possesses unique chemical properties attributed to its imidazole ring, which plays a crucial role in various biological processes. The methylation at the nitrogen atom alters the compound's interaction with biological receptors and enzymes, influencing its pharmacological profile.

Table 1: Comparison of Histidine and this compound

| Property | Histidine | This compound |

|---|---|---|

| Chemical Structure | Imidazole side chain | Methylated imidazole |

| pKa | ~6.0 | Altered due to methylation |

| Biological Role | Precursor for histamine | Modulates NMDA receptor activity |

| Receptor Interaction | Histamine receptors | NMDA receptors |

1. Neurotransmission Modulation

Research indicates that NMDH influences neurotransmitter systems, particularly through its interaction with N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are critical for synaptic plasticity and memory function. Studies have shown that NMDH can modulate NMDA receptor activity, potentially affecting cognitive functions and neuroprotection.

- Case Study : A study demonstrated that NMDH administration in rodent models resulted in enhanced synaptic plasticity, suggesting a potential role in learning and memory enhancement .

2. Antioxidant Properties

NMDH exhibits antioxidant activity, which is essential for protecting cells from oxidative stress. This property may contribute to its neuroprotective effects.

- Research Finding : In vitro studies revealed that NMDH scavenges reactive oxygen species (ROS), thereby reducing cellular damage in neuronal cultures .

3. Anti-inflammatory Effects

NMDH has been observed to exert anti-inflammatory effects by modulating cytokine production and reducing the activation of inflammatory pathways.

- Research Finding : In animal models of inflammation, NMDH treatment resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of NMDH is characterized by its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters is crucial for evaluating its therapeutic potential.

- Toxicity Studies : Preliminary toxicity assessments indicate that NMDH has a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal studies .

Future Directions

The ongoing research into NMDH's biological activities suggests several promising applications:

- Neurological Disorders : Given its modulation of NMDA receptors and antioxidant properties, NMDH may be explored as a therapeutic candidate for conditions such as Alzheimer’s disease and schizophrenia.

- Metabolic Disorders : The compound's influence on inflammation and oxidative stress positions it as a potential intervention for metabolic syndrome and related disorders.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for the identification and characterization of N-Methyl-D-histidine in novel biological systems?

- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve stereochemical configuration, and reverse-phase HPLC for purity assessment. For biological matrices, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards to mitigate matrix effects. Validate methods according to ICH Q2(R1) guidelines, including specificity, linearity, and recovery studies .

- Data Sources : Cross-reference spectral data with authoritative databases (e.g., NIST Chemistry WebBook) and published NMR libraries for histidine derivatives .

Q. How can researchers optimize the synthesis of this compound to ensure reproducibility and scalability?

- Methodological Answer : Design a stepwise protocol:

Methylation : Use reductive alkylation with formaldehyde/NaBH₃CN under controlled pH (6–7) to minimize racemization.

Purification : Apply ion-exchange chromatography to separate D- and L-isomers, followed by crystallization in ethanol/water.

Validation : Confirm enantiomeric purity via chiral HPLC (e.g., Chirobiotic T column) and optical rotation measurements.

- Document all parameters (temperature, solvent ratios, reaction time) in the Supporting Information for reproducibility .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported thermodynamic properties (e.g., ΔfH°gas) of this compound?

- Methodological Answer :

- Data Reconciliation : Compare results from calorimetry (e.g., bomb calorimetry for solid-state ΔfH°) and gas-phase computational methods (DFT or ab initio calculations). Discrepancies may arise from solvent effects or assumptions in computational models.

- Error Analysis : Quantify uncertainties in experimental setups (e.g., purity >99% via HPLC) and computational parameters (basis sets, solvation models). Cross-validate with NIST’s evaluated data .

Q. How does the stereochemical configuration of this compound influence its interaction with biological targets (e.g., histidine decarboxylase)?

- Methodological Answer :

Docking Studies : Use molecular dynamics simulations (e.g., GROMACS) to model binding affinities, comparing D- and L-forms.

In Vitro Assays : Measure enzyme kinetics (Km, Vmax) using purified decarboxylase and monitor product formation via HPLC.

Statistical Validation : Apply ANOVA to compare stereoisomer effects, ensuring sample sizes meet power analysis requirements (α=0.05, β=0.2) .

- Key Consideration : Account for potential allosteric modulation by methyl groups using fluorescence quenching or surface plasmon resonance (SPR) .

Q. What computational and experimental frameworks are suitable for resolving conflicting reports on this compound’s stability under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–9) at 40°C/75% RH, sampling at intervals for degradation analysis (LC-MS).

- Quantum Mechanical Modeling : Calculate hydrolysis pathways (e.g., transition state theory) using Gaussian software. Compare with experimental Arrhenius plots.

- Contradiction Resolution : If computational predictions conflict with empirical data, re-evaluate solvent models (explicit vs. implicit) or degradation byproducts .

Methodological and Ethical Considerations

Q. How should researchers design studies to investigate the metabolic fate of this compound in vivo while adhering to ethical guidelines?

- Methodological Answer :

- Animal Models : Follow NIH guidelines for humane endpoints and sample size justification (e.g., ARRIVE 2.0). Use isotopic labeling (¹³C-methyl) to track metabolites via mass spectrometry imaging.

- Human Studies : Submit protocols to IRB for approval, ensuring informed consent and data anonymization. Use non-invasive sampling (e.g., urine, plasma) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Bootstrap Analysis : Assess confidence intervals for EC₅₀ values to account for variability in biological replicates.

- Reporting : Include raw data in Supporting Information and validate assumptions (e.g., normality via Shapiro-Wilk test) .

Literature and Data Integration

Q. How can researchers systematically evaluate conflicting literature on this compound’s role in oxidative stress pathways?

- Methodological Answer :

- Systematic Review : Use PRISMA guidelines to screen studies, prioritizing primary research with rigorous controls (e.g., ROS measurement via DCFH-DA assay).

- Meta-Analysis : Pool effect sizes (Hedge’s g) using random-effects models in RevMan. Explore heterogeneity via subgroup analysis (e.g., cell type, exposure duration) .

Q. What steps ensure reproducibility when replicating published protocols for this compound quantification in complex matrices?

- Methodological Answer :

Protocol Scrutiny : Verify instrument calibration details (e.g., LC-MS source temperature, collision energy).

Negative Controls : Include matrix blanks and spiked recovery samples.

Data Sharing : Deposit raw chromatograms and analysis scripts in public repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.